molecular formula C15H26N2O2 B1266328 Propanediamide, N,N'-dicyclohexyl- CAS No. 10256-00-5

Propanediamide, N,N'-dicyclohexyl-

Cat. No.: B1266328
CAS No.: 10256-00-5
M. Wt: 266.38 g/mol
InChI Key: LLWDZKXTXQFQKQ-UHFFFAOYSA-N
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Description

Propanediamide, N,N'-dicyclohexyl- (PDCH), is an organic compound with a wide range of applications in scientific research. It is a cyclic amide that is used as a reagent in the synthesis of organic compounds and is used in the preparation of various pharmaceuticals, agrochemicals, and other products. PDCH is also used as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics.

Scientific Research Applications

Synthesis and Cytotoxic Action

Propanediamide derivatives demonstrate significant potential in anticancer research. A study by Savić et al. (2014) focused on the synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These compounds showed potent antitumor activity, particularly against human glioma cells. The study highlights the importance of esterification for the compounds' cytotoxic action.

Combustion and Energy Research

In the field of energy, Ristori et al. (2001) and Dubois et al. (2009) conducted studies on the oxidation of n-propylcyclohexane, a compound structurally related to propanediamide derivatives. These studies provide insights into the combustion process and its relevance to engine design and fuel efficiency.

Hepatoprotective Properties

Research by Belykh (2021) revealed that propanedioic acid derivatives, structurally related to propanediamide, exhibit hepatoprotective properties. The study suggests potential applications in treating liver conditions like steatohepatitis.

Gene Transfection

In biopharmaceutical research, propanediamide derivatives have been explored for gene transfection. Dittrich et al. (2011) investigated two cationic lipids for their efficiency in gene delivery and their interactions with cell membranes, offering insights into developing safer and more effective gene therapy methods.

Pyrolysis Chemistry

The study of pyrolysis, as explored by Wang et al. (2021), highlights the importance of propanediamide derivatives in understanding fuel decomposition and conversion. This research is significant for advancements in energy utilization.

DNA Strand Breakage

Propanediamide derivatives have also been studied for their potential in affecting DNA. Mibu et al. (2003) synthesized various compounds, including 1,4-diazepines from 1,3-propanediamine, and observed DNA strand breakage activity, indicating potential applications in genetic research and therapy.

Jet Fuel Synthesis

In the field of sustainable energy, propanediamide derivatives are used in synthesizing jet fuel. Wang et al. (2021) successfully produced a jet fuel range dicycloalkane from the hydrodeoxygenation of polycarbonate, marking a significant step towards sustainable aviation fuel.

Macrocyclic Schiff Base Synthesis

New macrocyclic Schiff base compounds, derived from propanediamine, have been synthesized and studied for their structural properties by Khalaji et al. (2017). These compounds have potential applications in material science and catalysis.

Mechanism of Action

Target of Action

N,N’-Dicyclohexylpropanediamide, also known as N1,N3-Dicyclohexylmalonamide, N,N’-Dicyclohexyl-malonamide, or Propanediamide, N,N’-dicyclohexyl-, is primarily used in the synthesis of peptides . The primary targets of this compound are carboxylic acids and amines involved in peptide bond formation .

Mode of Action

The compound acts as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is a crucial step in peptide synthesis. The compound’s interaction with its targets results in the formation of amides from carboxylic acids and amines .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of amide bonds, it influences the downstream effects of protein synthesis and function.

Pharmacokinetics

Like most drugs, its pharmacokinetic properties would depend on its ability to pass through membranes via simple diffusion

Result of Action

The molecular and cellular effects of N,N’-Dicyclohexylpropanediamide’s action primarily involve the formation of peptide bonds, which are crucial for protein synthesis . This can have significant implications in biological systems, particularly in processes that rely on protein function.

Action Environment

The action, efficacy, and stability of N,N’-Dicyclohexylpropanediamide can be influenced by various environmental factors. For instance, the compound is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s low melting point allows it to be melted for easy handling .

Properties

IUPAC Name

N,N'-dicyclohexylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDZKXTXQFQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145269
Record name Propanediamide, N,N'-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10256-00-5
Record name Propanediamide, N,N'-dicyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010256005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanediamide, N,N'-dicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes Propanediamide, N,N'-dicyclohexyl- a suitable extractant for actinides?

A1: Research indicates that Propanediamide, N,N'-dicyclohexyl- exhibits a strong affinity for various actinide ions, including Americium (III), Uranium (VI), Neptunium (IV and VI), and Plutonium (IV and VI) []. This affinity stems from its structure, featuring two amide groups capable of coordinating with metal ions. The presence of cyclohexyl groups contributes to its lipophilicity, facilitating extraction into organic solvents like phenyltrifluoromethylsulphone (PTMS) [].

Q2: How does the extraction efficiency of Propanediamide, N,N'-dicyclohexyl- vary with experimental conditions?

A2: Studies have shown that the extraction of actinides by Propanediamide, N,N'-dicyclohexyl- is influenced by several factors:

  • Aqueous phase acidity: Extraction efficiency generally increases with increasing nitric acid concentration in the aqueous phase [].
  • Metal ion oxidation state: The oxidation state of the actinide ion impacts its extractability. For instance, Propanediamide, N,N'-dicyclohexyl- exhibits a preference for higher oxidation states of Neptunium and Plutonium [].
  • Ligand concentration: As expected, increasing the concentration of Propanediamide, N,N'-dicyclohexyl- in the organic phase generally leads to higher extraction efficiency [].
  • Temperature: Temperature variation studies provide insights into the thermodynamics of the extraction process. For Propanediamide, N,N'-dicyclohexyl-, these studies have enabled the calculation of both the heat of extraction and the extraction constants for different actinides [].

Q3: Beyond actinide extraction, does Propanediamide, N,N'-dicyclohexyl- exhibit any other notable properties?

A3: Interestingly, Propanediamide, N,N'-dicyclohexyl- has also been investigated for its potential as an ionophore in ion-selective electrodes []. Research suggests that while structurally similar diamides show selectivity towards calcium ions, Propanediamide, N,N'-dicyclohexyl- exhibits nearly equal selectivity for both calcium and magnesium ions, while effectively rejecting sodium ions []. This characteristic makes it a promising candidate for applications such as water hardness measurements.

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